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Compound of Interest

Compound Name: 2-Bromo-5-ethoxybenzoic acid
CAS No.: 120890-75-7
Cat. No.: B1375563
Get Quote
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A Versatile Scaffold for Medicinal Chemistry and Drug Discovery

Executive Summary

2-Bromo-5-ethoxybenzoic acid (CAS 120890-75-7) represents a high-value halogenated
aromatic building block, critical in the synthesis of pharmacologically active agents. Its
structural utility lies in the orthogonal reactivity of its three functional motifs: a carboxylic acid
for solubility modulation or amide coupling, an aryl bromide for palladium-catalyzed cross-
coupling, and an ethoxy group acting as an electron-donating handle that influences
lipophilicity and metabolic stability.

This guide provides a rigorous technical analysis of its physiochemical properties, synthesis
protocols, and application in designing SGLT2 inhibitors and kinase modulators.

Chemical Identity & Physiochemical Profile[1][2]

The compound is defined by a trisubstituted benzene ring where the steric and electronic
interplay between the ortho-bromo and meta-ethoxy substituents (relative to the acid) dictates
its unique reactivity profile.
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ble 1: hemical ficati

Property Specification Source/Note
IUPAC Name 2-Bromo-5-ethoxybenzoic acid

CAS Number 120890-75-7 Unique Identifier
Molecular Formula CoH9BrOs

Molecular Weight 245.07 g/mol

White to off-white crystalline
Appearance

solid
Melting Point 115-116 °C [1]
) Acidic strength enhanced by o-

Predicted pKa 2.75+0.10 B
r

Predicted LogP ~2.6 Moderate lipophilicity

- Soluble in DMSO, MeOH,
Solubility

DCM; Low in water

Synthetic Methodologies

The synthesis of 2-bromo-5-ethoxybenzoic acid typically follows electrophilic aromatic
substitution principles. The presence of the ethoxy group at the meta position (relative to the
carboxyl) directs the incoming bromine to the para position relative to itself (which is ortho to
the carboxyl), due to the combined directing effects of the activating ethoxy group and the
deactivating carboxyl group.

Protocol A: Regioselective Bromination (Primary Route)

This protocol is adapted from standard methodologies for the homologous methoxy derivative,
ensuring high regioselectivity.

Reagents: 3-Ethoxybenzoic acid, Bromine (

) or N-Bromosuccinimide (NBS), Acetic Acid (AcOH), Water.
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Step-by-Step Workflow:

o Dissolution: Charge a reactor with 3-ethoxybenzoic acid (1.0 eq) and glacial acetic acid (4-5
volumes).

e Bromination: Cool the solution to 0-5 °C. Add bromine (

, 1.05 eq) dropwise over 30 minutes. Note: The ethoxy group strongly activates the ring;
cooling prevents over-bromination.

o Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor via
HPLC for the disappearance of starting material.

e Quench & Isolation: Pour the reaction mixture into ice-cold water (10 volumes). The product
typically precipitates as a white solid.

« Purification: Filter the crude solid. Recrystallize from ethanol/water or toluene to remove
trace regioisomers (e.g., 4-bromo or 6-bromo isomers).

Protocol B: Oxidation of Benzaldehyde

Alternatively, the compound can be accessed via the oxidation of 2-bromo-5-
ethoxybenzaldehyde using Pinnick oxidation conditions (

), which preserves the sensitive ethoxy ether linkage.

Visualization: Synthetic Pathway[3][4][5]

Recrystallization

3-Ethoxybenzoic Acid + Reagent > Reaction Mixture (Purification) > 2-Bromo-5-ethoxybenzoic Acid
(Precursor) (Regioisomers) (Target)
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Figure 1: Regioselective Synthesis via Bromination
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Figure 1: The ethoxy group directs bromination to the C2 position, minimizing C4/C6
byproducts.

Reactivity & Functionalization

This scaffold acts as a "linchpin™ in convergent synthesis. The distinct reactivity of its three
functional sites allows for sequential modification without protecting groups.

A. Carboxylic Acid (C1 Position)

o Reactivity: Standard nucleophilic acyl substitution.

o Application: Formation of amides (via HATU/EDCI coupling) or esters. In SGLT2 inhibitor
synthesis, this moiety is often reduced to a benzyl alcohol or converted to a Weinreb amide
for ketone synthesis.

B. Aryl Bromide (C2 Position)

e Reactivity: Excellent handle for Pd-catalyzed cross-coupling.

o Mechanism: Oxidative addition of Pd(0) into the C-Br bond is facile due to the electron-
withdrawing nature of the adjacent carboxyl group.

o Key Reactions:
o Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems.
o Sonogashira: Introduction of alkynes.

o Buchwald-Hartwig: C-N bond formation for kinase inhibitor cores.

C. Ethoxy Group (C5 Position)

» Reactivity: Generally stable ether linkage.

o Strategic Use: Provides lipophilicity (
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modulation) and hydrogen bond acceptance. Can be dealkylated (

) to the free phenol if a hydroxyl handle is required later in synthesis.

Visualization: Reactivity Map

2-Bromo-5-ethoxybenzoic Acid

EDCI/HOBt

Pd(PPh3)4 \Metabolic Stability

COOH Maodification C-Br Cross-Coupling Ethoxy Stability
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l .
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Figure 2: Orthogonal Reactivity Profile

Click to download full resolution via product page

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Applications in Drug Discovery
Case Study: SGLT2 Inhibitor Design

Sodium-glucose cotransporter 2 (SGLT2) inhibitors (e.g., Dapagliflozin, Empagliflozin) often
utilize a diarylmethane or biaryl scaffold. 2-Bromo-5-ethoxybenzoic acid serves as a critical
precursor for the "left-hand" aryl ring in these structures.

e Mechanism: The benzoic acid is reduced to a benzyl halide (benzyl bromide), which is then
coupled with a lithiated aryl species or a sugar moiety.

e SAR Insight: The C5-ethoxy group mimics the ethoxy/methoxy substitution patterns found in
successful gliflozins, improving potency by filling hydrophobic pockets in the SGLT2 active
site [2].

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1375563/docs?utm_src=pdf-body-img#technical-whitepaper-2-bromo-5-ethoxybenzoic-acid
https://www.benchchem.com/product/b1375563/docs?utm_src=pdf-body#technical-whitepaper-2-bromo-5-ethoxybenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375563?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Case Study: Kinase Inhibitors

The compound is used to synthesize substituted benzamides. The C2-bromide allows for the
introduction of heterocycles (e.g., pyrazoles, indazoles) via Suzuki coupling, creating the
"hinge-binding" motif essential for ATP-competitive kinase inhibition [3].

Handling & Safety (MSDS Summary)
While valuable, this compound poses specific hazards typical of halogenated benzoic acids.
e GHS Classification:
o H315: Causes skin irritation.[1][2]
o H319: Causes serious eye irritation.[1][2]
o H335: May cause respiratory irritation.[1][2]
e Handling Protocol:
o Use only in a chemical fume hood.
o Wear nitrile gloves and safety goggles.
o Avoid dust formation; use local exhaust ventilation if handling powder.

o Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly
closed to prevent moisture absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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